Cas no 1053656-54-4 (Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate)

Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate is a versatile trifluoromethyl-substituted indazole derivative with applications in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug discovery for optimizing pharmacokinetic properties. The ethyl ester moiety offers synthetic flexibility, enabling further functionalization via hydrolysis or transesterification. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its well-defined structure and high purity ensure reproducibility in research applications. The indazole core contributes to its potential as a scaffold for heterocyclic chemistry and medicinal chemistry studies.
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate structure
1053656-54-4 structure
Product name:Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
CAS No:1053656-54-4
MF:C11H9N2O2F3
Molecular Weight:258.19656
CID:97868
PubChem ID:52987581

Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
    • 1H-Indazole-3-carboxylicacid, 6-(trifluoromethyl)-, ethyl ester
    • A801210
    • AG-D-18760
    • AK-27426
    • CTK4A3777
    • FT-0645716
    • KB-202263
    • PubChem15980
    • DTXSID80680900
    • Ethyl6-(trifluoromethyl)-1H-indazole-3-carboxylate
    • AKOS015853184
    • 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid ethyl ester
    • MFCD11109464
    • SY346896
    • 1053656-54-4
    • Ethyl 1H-6-(trifluoromethyl)-indazole-3-carboxylate
    • DB-059354
    • インチ: InChI=1S/C11H9F3N2O2/c1-2-18-10(17)9-7-4-3-6(11(12,13)14)5-8(7)15-16-9/h3-5H,2H2,1H3,(H,15,16)
    • InChIKey: ZWOVPMUDIDRACQ-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=NNC2=C1C=CC(=C2)C(F)(F)F

計算された属性

  • 精确分子量: 258.06200
  • 同位素质量: 258.06161202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 322
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55Ų
  • XLogP3: 3

じっけんとくせい

  • PSA: 54.98000
  • LogP: 2.75840

Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM150553-1g
ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
1053656-54-4 95%
1g
$*** 2023-04-03
Alichem
A269002280-5g
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
1053656-54-4 95%
5g
$1663.20 2023-09-04
Ambeed
A880058-1g
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
1053656-54-4 95+%
1g
$647.0 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1604798-10g
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
1053656-54-4 98%
10g
¥24360.00 2024-08-09
Alichem
A269002280-1g
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
1053656-54-4 95%
1g
$613.44 2023-09-04
Chemenu
CM150553-1g
ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
1053656-54-4 95%
1g
$611 2021-08-05
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC12455-10g
ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
1053656-54-4 95%
10g
$2050 2023-09-07

Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate 関連文献

Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylateに関する追加情報

Ethyl 6-(Trifluoromethyl)-1H-Indazole-3-Carboxylate: A Comprehensive Overview

Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate, with CAS No. 1053656-54-4, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the indazole class of heterocyclic compounds, which are known for their unique structural properties and diverse biological activities. The presence of the trifluoromethyl group at the 6-position and the ethyl ester group at the 3-position imparts distinctive chemical characteristics, making it a valuable molecule for research and development.

Recent studies have highlighted the potential of Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate as a lead compound in drug discovery. Its structure, particularly the indazole ring system, has been shown to exhibit promising activity against various therapeutic targets, including kinase inhibitors and anti-inflammatory agents. The trifluoromethyl group enhances the compound's stability and bioavailability, making it an attractive candidate for further exploration in preclinical studies.

The synthesis of Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to achieve high yields and purity, ensuring its suitability for large-scale production. The compound's chemical stability and ease of modification further enhance its utility in various synthetic pathways.

In terms of biological activity, Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate has demonstrated potent inhibitory effects on several enzymes associated with chronic diseases such as cancer and neurodegenerative disorders. For instance, recent findings indicate that this compound can effectively inhibit cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. This makes it a promising candidate for the development of anticancer therapies.

Moreover, the trifluoromethyl group in Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate plays a crucial role in modulating its pharmacokinetic properties. Studies have shown that this substituent improves the compound's solubility and absorption rate, which are critical factors for its efficacy as a drug candidate. Its ability to penetrate cellular membranes efficiently further underscores its potential in targeted drug delivery systems.

From an environmental standpoint, Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate has been evaluated for its biodegradability and ecological impact. Research indicates that under controlled conditions, the compound undergoes gradual degradation without posing significant risks to aquatic or terrestrial ecosystems. This aligns with current sustainability trends in pharmaceutical development, emphasizing eco-friendly practices throughout the lifecycle of drug molecules.

In conclusion, Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate represents a cutting-edge advancement in medicinal chemistry. Its unique structure, combined with favorable pharmacokinetic properties and potent biological activity, positions it as a key player in the quest for novel therapeutic agents. As research continues to uncover its full potential, this compound is poised to make significant contributions to the field of drug discovery and development.

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Amadis Chemical Company Limited
(CAS:1053656-54-4)Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
A801210
Purity:99%
はかる:1g
Price ($):582.0